molecular formula C19H15Cl2NO3S B6434494 N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide CAS No. 2419730-80-4

N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B6434494
CAS No.: 2419730-80-4
M. Wt: 408.3 g/mol
InChI Key: AJASYBQIZPEIJD-UHFFFAOYSA-N
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Description

N-{[1,1'-Biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a biphenyl moiety attached to a sulfonamide group. The benzene ring of the sulfonamide is substituted with two chlorine atoms at the 3- and 4-positions and a methoxy group at the 2-position.

Properties

IUPAC Name

3,4-dichloro-2-methoxy-N-(4-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S/c1-25-19-17(12-11-16(20)18(19)21)26(23,24)22-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJASYBQIZPEIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobiphenyl with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl moiety can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.

Scientific Research Applications

N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This compound may also interact with cellular pathways, such as the MAPK/ERK and PI3K/Akt/mTOR pathways, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide with structurally related sulfonamide derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Applications/Notes
This compound (Target) C₁₉H₁₅Cl₂NO₃S ~408.3 (calculated) 3,4-dichloro; 2-methoxy; biphenyl Electron-withdrawing Cl and electron-donating OMe groups; potential bioactivity Likely explored for medicinal chemistry (e.g., enzyme inhibition) or material science
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 4-methoxy Simpler structure; lacks biphenyl and Cl substituents Studied for bioactivity in sulfonamide drug development
N-[1,1'-Biphenyl]-4-yl-4-nitrobenzenesulfonamide C₁₈H₁₄N₂O₄S 354.38 4-nitro; biphenyl Strongly electron-withdrawing nitro group Supplier-listed; potential use in organic synthesis or catalysis
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methylbenzenesulfonamide C₁₇H₁₇ClN₄O₃S₂ 432.92 4-chlorobenzylsulfanyl; oxadiazole; chiral center Heterocyclic and sulfur-containing substituents; chiral purity Likely designed for targeted biological interactions (e.g., antimicrobial activity)
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride C₁₈H₂₂ClN₃O₂S·HCl 416.36 1,4-diazepane; 4-chloro Nitrogen-rich substituent; hydrochloride salt Evaluated for pharmacological activity (e.g., CNS targets)

Key Observations:

Substituent Effects: The target compound combines chlorine (electron-withdrawing) and methoxy (electron-donating) groups, creating a balanced electronic profile that may enhance binding to biological targets or influence material properties. Compounds with heterocyclic or nitrogen-rich substituents (e.g., diazepane or oxadiazole ) prioritize interactions with enzymes or receptors via hydrogen bonding or π-stacking.

Synthetic Complexity :

  • Biphenyl-containing sulfonamides (e.g., target compound and ) likely require multi-step synthesis, including Ullmann or Suzuki coupling for biphenyl formation, followed by sulfonylation. highlights challenges in such syntheses, with yields as low as 9.8–28% for biphenyl derivatives .

Spectroscopic Characterization: IR spectra of similar sulfonamides show characteristic S=O stretches near 1150–1346 cm⁻¹ and N-H stretches near 3294–3398 cm⁻¹ . The target compound’s IR would additionally feature C-Cl stretches (~600 cm⁻¹) and O-Me vibrations (~2850 cm⁻¹). NMR data (e.g., ) suggest aromatic protons adjacent to electron-withdrawing groups (e.g., Cl or NO₂) resonate downfield (δ 7.5–8.5 ppm), while methoxy protons appear near δ 3.8–4.0 ppm.

Biological and Material Applications :

  • Sulfonamides with chlorine substituents (e.g., target compound and ) are often explored as enzyme inhibitors (e.g., carbonic anhydrase), leveraging Cl’s lipophilicity for membrane penetration .
  • Biphenyl sulfonamides (e.g., ) may serve as intermediates in OLEDs or liquid crystals due to their planar, conjugated structures .

Biological Activity

N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide, with the chemical formula C_{19}H_{15}Cl_2N_0_3S and a molecular weight of 408.3 g/mol, is a compound that has garnered interest due to its potential biological activities. Despite its structural complexity and the presence of multiple substituents that could influence its pharmacological properties, comprehensive research on its biological activity remains limited.

Chemical Structure

The compound is characterized by:

  • A biphenyl moiety which may contribute to its interaction with biological targets.
  • Dichloro and methoxy substituents that could enhance its solubility and bioactivity.
  • A sulfonamide group, which is known for its role in various therapeutic agents.

Antimicrobial Properties

Although specific studies on this compound are scarce, sulfonamides generally exhibit antimicrobial activity. For instance, sulfonamides are known to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This mechanism suggests that similar compounds might possess antibacterial properties.

Anticancer Potential

Research into structurally related compounds indicates that biphenyl derivatives can exhibit anticancer activity. For example:

  • Some biphenyl sulfonamides have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • The presence of dichloro and methoxy groups may enhance the potency of such compounds against tumor cells.

Future Directions for Research

Given the promising structural features of this compound:

  • Synthesis and Characterization: Future studies should focus on synthesizing this compound and characterizing its physical and chemical properties.
  • In Vitro Studies: Conducting in vitro assays to evaluate its antimicrobial and anticancer activities would be essential.
  • Mechanistic Studies: Investigating the mechanisms of action through which this compound exerts its effects could provide insights into its therapeutic potential.

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